Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine
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Overview
Description
Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine is a heterocyclic compound that features a quinazoline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the use of copper (I) catalysis, where 2-halobenzamides react with aryl aldehydes or dimethyl acetamide (DMA) in the presence of an azide ion as a nitrogen source .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence . In cancer cells, it can induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine can be compared with other quinazoline derivatives, such as:
Erlotinib: Used for the treatment of non-small cell lung cancer.
Gefitinib: Another anticancer agent targeting epidermal growth factor receptor (EGFR).
Prazosin: Used to treat hypertension and benign prostatic hyperplasia.
These compounds share a similar quinazoline core but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C29H39N5O2 |
---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
6-methoxy-2-(1-methylazepan-4-yl)-N-(1-methylpiperidin-4-yl)-7-phenylmethoxyquinazolin-4-amine |
InChI |
InChI=1S/C29H39N5O2/c1-33-14-7-10-22(11-15-33)28-31-25-19-27(36-20-21-8-5-4-6-9-21)26(35-3)18-24(25)29(32-28)30-23-12-16-34(2)17-13-23/h4-6,8-9,18-19,22-23H,7,10-17,20H2,1-3H3,(H,30,31,32) |
InChI Key |
SNNFGEKRRIKBOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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